molecular formula C20H25N5O3 B4429361 3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B4429361
M. Wt: 383.4 g/mol
InChI Key: LWJZSSOLINCKCI-UHFFFAOYSA-N
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Description

The compound belongs to the pyrimido[2,1-f]purine-dione class, characterized by a tricyclic xanthine core modified with substituents at positions 1, 3, and 7. Its structure includes a 1-methyl group, a 3-(2-methoxyethyl) chain, and a 9-phenethyl moiety, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-22-17-16(18(26)25(20(22)27)13-14-28-2)24-11-6-10-23(19(24)21-17)12-9-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZSSOLINCKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as ultrasound-assisted synthesis can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Synthesis Efficiency : Prop-2-ynyl derivatives (e.g., Compound 24) achieve higher yields (93%) compared to ethenyl derivatives (70%) under similar reflux conditions .
  • Substituent Impact : Polar groups (e.g., 3,4-dihydroxyphenethyl in ) enhance solubility but may reduce thermal stability (lower melting points).

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Analytical Data
Compound ID UV λmax (nm) ¹H-NMR Shifts (ppm) IR Peaks (cm⁻¹) Reference
Compound 24 () 296 3.35 (N3CH3), 4.36 (N9CH2) 1,701 (C=O), 2,952 (CH2)
Compound 22 () 304 3.38 (N3CH3), 4.26–4.52 (N5CH2 + CH2=) 1,701 (C=O), 3,089 (CH=)
Compound 21 () 302 δ 3.53 (N1CH3), 7.18–7.26 (aromatic protons) N/A

Key Observations :

  • UV Absorption : Ethenyl substitution (Compound 22) shifts λmax to 304 nm, likely due to extended conjugation .
  • ¹H-NMR : Methyl groups at N1 and N3 resonate near δ 3.35–3.53 ppm across analogues, confirming structural consistency .

SAR Insights :

  • Neurodegenerative Applications : Phenethyl or benzyl groups at position 9 (e.g., ) enhance blood-brain barrier penetration and receptor binding .
  • Antiinflammatory Activity : Prenylated derivatives (e.g., ) show reduced gastric toxicity compared to traditional NSAIDs .

Biological Activity

3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purines that have been studied for various pharmacological effects, including antitumor and antiviral properties. This article aims to consolidate the existing research on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimido ring fused with a purine base. Its molecular formula is C19H24N4O3, with a molecular weight of approximately 356.42 g/mol. The presence of the methoxyethyl group is believed to influence its solubility and biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of purines exhibit significant cytotoxic activity against various cancer cell lines. A notable study evaluated the cytotoxic effects of related purine compounds against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines. The findings revealed that certain derivatives showed IC50 values below 30 µM, indicating potent activity against these cancer types .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound A4T1< 30
Compound BCOLO201< 30
Compound CSNU-1< 50

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies demonstrated that certain purine derivatives exhibit high antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. This suggests that modifications in the purine structure can enhance antiviral efficacy .

The mechanism through which these compounds exert their biological effects often involves inhibition of key enzymes involved in nucleic acid metabolism. For instance, some purine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Study on Purine Derivatives

A comprehensive study synthesized various derivatives of purines and evaluated their biological activities. Compounds were screened for their ability to inhibit CDK activity and their effects on human leukemic cell growth. The results indicated that specific modifications at the 2 and 6 positions of the purine ring significantly enhanced biological activity .

In Vivo Studies

In vivo studies using animal models have shown promising results for the therapeutic potential of these compounds in treating tumors. These studies often involve administration routes such as intraperitoneal injection or oral delivery, with subsequent monitoring of tumor growth and survival rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyethyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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